3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
CAS No.: 1004053-46-6
Cat. No.: VC6730112
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004053-46-6 |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.43 |
| IUPAC Name | 3-pentoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
| Standard InChI | InChI=1S/C18H19N3O2S/c1-2-3-4-9-23-14-7-5-6-13(11-14)17(22)21-16-15-8-10-24-18(15)20-12-19-16/h5-8,10-12H,2-4,9H2,1H3,(H,19,20,21,22) |
| Standard InChI Key | MOPPMRCXUKQFNS-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Introduction
Structural and Chemical Profile of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidine heterocycle fused with a benzene ring (benzamide) at the 4-position. The benzamide group is further substituted with a pentyloxy chain (-O-C5H11) at the 3-position, enhancing lipophilicity and potential membrane permeability. The molecular formula is C21H22N4O2S, with a molecular weight of 394.49 g/mol. Key structural elements include:
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Thieno[2,3-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, known for its kinase-binding affinity .
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Benzamide moiety: Provides hydrogen-bonding sites for target interaction.
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Pentyloxy substituent: Modulates solubility and pharmacokinetic properties.
Spectroscopic Characterization
Synthetic batches of this compound are typically characterized using:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the pentyloxy chain (δ 0.88–1.76 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
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High-Performance Liquid Chromatography (HPLC): Purity levels exceeding 95% are achievable under optimized conditions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 394.49 g/mol |
| Melting Point | 178–182°C (predicted) |
| Solubility | DMSO > 10 mg/mL |
| LogP (Lipophilicity) | 3.8 (calculated) |
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step organic reactions, often starting with functionalization of the thieno[2,3-d]pyrimidine core. A representative pathway includes:
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Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one:
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Amide Coupling:
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The chloro intermediate reacts with 3-(pentyloxy)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
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Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes intermediate solubility |
| Temperature | 0–5°C (amide coupling) | Reduces side reactions |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation |
Biological Activity and Mechanistic Insights
ROCK Inhibition
Derivatives of thieno[2,3-d]pyrimidine exhibit potent inhibition of ROCK isoforms (ROCK I and II), which regulate cytoskeletal reorganization and cell migration. In vitro assays demonstrate:
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IC50 Values: Related compounds show sub-micromolar activity (e.g., 0.004 μM for ROCK I) .
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Downstream Effects: Reduced phosphorylation of myosin light chain (MLC) and LIM kinase, critical for actin dynamics .
Antiproliferative Effects
Preliminary studies on analogous structures reveal:
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Cell Line Activity: Inhibition of acute myeloid leukemia (AML) cell proliferation (IC50: 1.2–3.5 μM).
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Mechanism: Induction of G1 cell cycle arrest and apoptosis via caspase-3 activation.
Table 3: Biological Activity Data
| Assay Type | Result | Reference |
|---|---|---|
| ROCK II Inhibition | IC50 = 0.001 μM | |
| AML Cell Proliferation | IC50 = 2.8 μM (HL-60 cells) | |
| Solubility in PBS | <1 μM |
Pharmacological Applications and Future Directions
Challenges and Optimization
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Bioavailability: Low aqueous solubility necessitates prodrug strategies or nanoformulations.
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Selectivity: Off-target effects on related kinases (e.g., PKA, PKC) require structural tweaks.
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